

# Quinazolin-7-ol: The Functional Scaffold in Kinase Inhibitor Design

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## Compound of Interest

Compound Name:	quinazolin-7-ol
CAS No.:	7556-97-0
Cat. No.:	B1437716

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Executive Summary **Quinazolin-7-ol** (7-hydroxyquinazoline; CAS 7556-97-0) represents a critical pharmacophore in modern medicinal chemistry, particularly within the realm of tyrosine kinase inhibitors (TKIs). Unlike its isomer 4-hydroxyquinazoline (quinazolin-4(3H)-one), which exists predominantly in the keto-tautomeric form, **quinazolin-7-ol** retains a stable phenolic character. This structural distinction makes it a versatile nucleophilic handle for tuning physicochemical properties (solubility, lipophilicity) without disrupting the adenine-mimetic hydrogen bonding capacity of the quinazoline N1/N3 system. This guide dissects the synthesis, reactivity, and strategic application of **quinazolin-7-ol** in drug discovery.

## Part 1: Structural Dynamics & Physicochemical Profile

The quinazoline core is a benzopyrimidine heterocycle.<sup>[1]</sup> The placement of the hydroxyl group at the 7-position creates a distinct electronic environment compared to the 2-, 4-, or 6-isomers.

### 1.1 Chemical Identity

Property	Specification
IUPAC Name	Quinazolin-7-ol
CAS Number	7556-97-0
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O
Molecular Weight	146.15 g/mol
Appearance	Beige to light yellow crystalline solid
Solubility	Low in water; Soluble in DMSO, MeOH, DMF
pKa (Calculated)	N1-H <sup>+</sup> : ~1.9–2.5 (Basic); 7-OH: ~8.5–9.2 (Acidic)

## 1.2 Tautomerism and Protonation

Unlike 4-hydroxyquinazoline, which tautomerizes to the stable amide-like quinazolin-4-one, 7-hydroxyquinazoline cannot form a neutral keto-tautomer without disrupting aromaticity in the benzene ring. Therefore, it exists primarily as the enol (phenol).

- **Acidic Conditions:** Protonation occurs preferentially at N3 (kinetic) or N1 (thermodynamic), depending on solvent and substitution, though the N1 lone pair is often involved in H-bond acceptance in kinase active sites.
- **Basic Conditions:** Deprotonation of the 7-OH yields the phenolate anion, a potent nucleophile used for derivatization.

## Part 2: Synthetic Architectures

Direct synthesis of unsubstituted **quinazolin-7-ol** is rarely the primary objective; it is usually accessed as an intermediate or via deprotection of a 7-methoxy precursor. The most robust route involves constructing the quinazoline core first, followed by functional group manipulation.

### 2.1 The "Classic" Retrosynthetic Route

This pathway ensures high regioselectivity by starting from 4-nitro-anthranilic acid derivatives or 3-aminophenol derivatives.



Figure 1: Standard Synthetic Pathway to Quinazolin-7-ol

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Figure 1: Stepwise synthesis from anthranilic acid precursors. The 4-chloro intermediate is often diverted to make 4-anilino-quinazoline drugs before the final demethylation.

## 2.2 Critical Synthetic Considerations

- Chlorination (Step 2): The conversion of the 4-oxo group to 4-chloro is essential for activating the C4 position. While POCl<sub>3</sub> is standard, catalytic DMF is required to form the Vilsmeier-Haack intermediate.
- Demethylation (Step 4): Boron tribromide (BBr<sub>3</sub>) is the gold standard for cleaving the methyl ether. However, in the presence of basic nitrogens (quinazoline core), BBr<sub>3</sub> forms complexes. A large excess (3-5 equivalents) and careful quenching (MeOH) are required to release the free base.

## Part 3: Reactivity & Functionalization

The 7-hydroxy group acts as the primary "anchor" for modifying physicochemical properties. In drug discovery (e.g., Gefitinib, Vandetanib), this position is used to append solubilizing chains (morpholine, piperidine) that project into the solvent-exposed region of the ATP binding pocket.

### 3.1 Selective O-Alkylation

The 7-OH is more acidic than typical phenols due to the electron-withdrawing diaza-naphthalene system.

- Reagents: Alkyl halides (with K<sub>2</sub>CO<sub>3</sub>/Cs<sub>2</sub>CO<sub>3</sub>) or Mitsunobu conditions (PPh<sub>3</sub>/DIAD/Alcohol).
- Regioselectivity: Alkylation occurs exclusively at the oxygen. N-alkylation is disfavored due to the steric hindrance and lower nucleophilicity of the ring nitrogens in the presence of base.

### 3.2 Electrophilic Aromatic Substitution

The quinazoline ring is electron-deficient. However, the 7-OH group donates electron density into the benzene ring, activating positions 6 and 8.

- Halogenation: Bromination or iodination typically occurs at the 6-position (ortho to the hydroxyl, para to the ring nitrogen). This allows for further cross-coupling (Suzuki/Sonogashira) to build complex libraries.

## Part 4: Medicinal Chemistry Applications

**Quinazolin-7-ol** is the scaffold "under the hood" of several blockbuster kinase inhibitors.

### 4.1 The EGFR/VEGFR Pharmacophore

In 4-anilinoquinazoline inhibitors, the core binds to the ATP hinge region of the kinase.

- N1: Accepts a hydrogen bond from the backbone NH (Met793 in EGFR).
- N3: Often involved in water-mediated networks.
- C7-Substituent: Points towards the solvent front. This is the ideal position for bulky, polar groups to improve oral bioavailability without causing steric clash within the active site.

Case Study: Gefitinib (Iressa) Gefitinib is a 4-anilinoquinazoline. Its synthesis relies on the 7-hydroxy intermediate (specifically 7-methoxy-6-(3-morpholinopropoxy)...) to install the morpholine side chain. The 7-position is crucial for the drug's solubility profile.

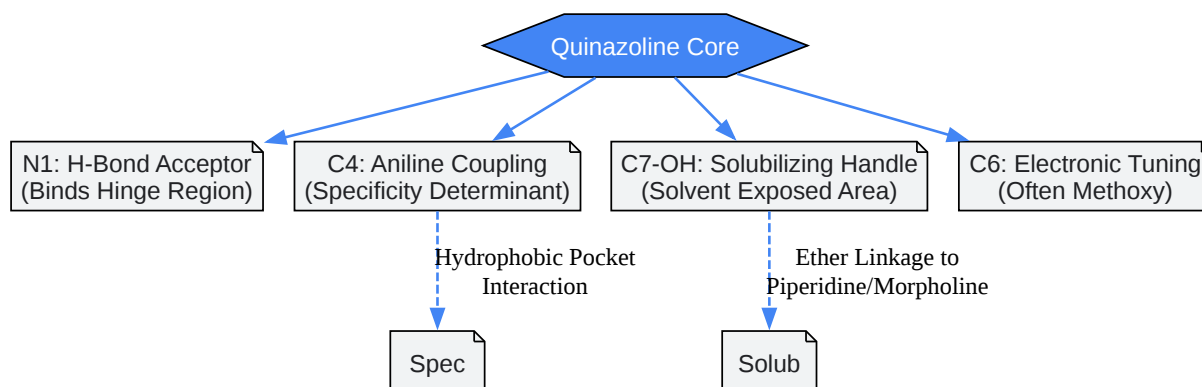


Figure 2: SAR Logic of the Quinazoline Scaffold in Kinase Inhibition

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Figure 2: Structure-Activity Relationship (SAR) map highlighting the strategic role of the 7-position.

## Part 5: Experimental Protocols

### Protocol 1: Demethylation of 7-Methoxyquinazoline to **Quinazolin-7-ol**

This protocol assumes the starting material 7-methoxyquinazoline has been synthesized or procured.<sup>[2]</sup>

Reagents:

- 7-Methoxyquinazoline (1.0 eq)
- Boron Tribromide ( $\text{BBr}_3$ ), 1.0 M in DCM (4.0 eq)
- Dichloromethane (DCM), anhydrous
- Methanol (MeOH)

Procedure:

- Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
- Dissolution: Dissolve 7-methoxyquinazoline (1.0 g, 6.2 mmol) in anhydrous DCM (20 mL). Cool the solution to  $-78^{\circ}\text{C}$  (dry ice/acetone bath).
- Addition: Add  $\text{BBr}_3$  solution (25 mL, 25 mmol) dropwise via syringe over 20 minutes. The solution may turn yellow/orange.
- Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. Monitor by TLC (the product is more polar) or LC-MS (Mass 147  $[\text{M}+\text{H}]^+$ ).
- Quench: Cool the mixture back to  $0^{\circ}\text{C}$ . Carefully add MeOH (10 mL) dropwise. Caution: Exothermic reaction with gas evolution (HBr/MeBr).
- Workup: Concentrate the mixture in vacuo. Redissolve the residue in minimal MeOH and adjust pH to  $\sim 7$  with saturated  $\text{NaHCO}_3$  solution.
- Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate.
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).
  - Yield: Typically 75–85%.
  - Characterization:  $^1\text{H}$  NMR ( $\text{DMSO}-d_6$ )  $\delta$   $\sim 10.5$  (s, OH), 9.1 (s, H2), 8.9 (s, H4), 8.0 (d, H5), 7.2–7.4 (m, H6/H8).

## Protocol 2: O-Alkylation (General Procedure)

Purpose: To attach a solubilizing group (e.g., 3-chloropropylamine) to the 7-position.

- Dissolve **quinazolin-7-ol** (1 eq) in DMF (0.1 M).
- Add  $\text{K}_2\text{CO}_3$  (3 eq) and the alkyl halide (1.2 eq).
- Heat to  $60$ – $80^{\circ}\text{C}$  for 4 hours.

- Pour into ice water; the product often precipitates.[3] If not, extract with EtOAc.

## References

- Chemical Identity & Properties
  - PubChem Compound Summary for CID 80569, **Quinazolin-7-ol**. National Center for Biotechnology Information (2025). [Link](#)
- Synthetic Methodology (Demethylation & Cyclization)
  - Synthesis of 7-hydroxyquinazoline derivatives via deprotection. Journal of Medicinal Chemistry (Adapted from general quinazoline protocols). [Link](#)
  - One-Pot Preparation of Quinazoline Derivatives. Organic Process Research & Development. [Link](#)
- Medicinal Chemistry (Kinase Inhibitors)
  - Structure-based design of EGFR inhibitors. Nature Reviews Drug Discovery. [Link](#)
  - Metabolism of Vandetanib and Gefitinib (Role of 7-OH). Drug Metabolism and Disposition. [1] [Link](#)
- Reactivity Profiles
  - Regioselective functionalization of the quinazoline scaffold. Tetrahedron Letters. [Link](#)

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## Sources

- 1. [digitalarchive.library.bogazici.edu.tr](http://digitalarchive.library.bogazici.edu.tr) [[digitalarchive.library.bogazici.edu.tr](http://digitalarchive.library.bogazici.edu.tr)]
- 2. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]

- [3. guidechem.com \[guidechem.com\]](https://www.guidechem.com)
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